molecular formula C22H16N2O6S2 B8695170 2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate) CAS No. 667938-12-7

2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate)

Cat. No. B8695170
CAS RN: 667938-12-7
M. Wt: 468.5 g/mol
InChI Key: PWHUJYUONQLBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate) is a useful research compound. Its molecular formula is C22H16N2O6S2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

667938-12-7

Product Name

2,3-Dicyano-1,4-phenylene bis(4-methylbenzene-1-sulfonate)

Molecular Formula

C22H16N2O6S2

Molecular Weight

468.5 g/mol

IUPAC Name

[2,3-dicyano-4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H16N2O6S2/c1-15-3-7-17(8-4-15)31(25,26)29-21-11-12-22(20(14-24)19(21)13-23)30-32(27,28)18-9-5-16(2)6-10-18/h3-12H,1-2H3

InChI Key

PWHUJYUONQLBNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (25.80 g, 135 mmol) was added to a suspension of 2,3-dicyanohydroquinone (10.00 g, 62.5 mmol) and potassium carbonate (34.50 g, 250 mmol) in acetone (75 mL). The temperature of the flask rose rapidly, which stabilised after 2 minutes. The mixture was then heated to reflux and stirred for 2 hours. TLC (eluting: CH2Cl2) indicated that all the starting 2,3-dicyanohydroquinone had been consumed. The mixture was allowed to cool to room temperature, and was poured into water (200 mL), and the mixture stirred for 1 hour. Filtration gave the title compound (Product A) as a colourless solid, which was washed with more water (˜30 mL) and pulled dry. The solid was then dried in an oven (28.36 g, 97%). This material was used without further purification. [Found: C, 55.8%; H, 3.3%; N, 6.0%; S, 13.5%; C22H16O6N2S2 requires C, 56.4%; H, 3.4%; N, 6.0%; S, 13.7%]; MS (EI+) 468 (M+, 80%), 155 (CH3C6H4SO2, 100%), 91 (CH3C6H4, 90%).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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